2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride
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Overview
Description
2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride typically involves the reaction of 6-methoxypyridine with ethylene oxide in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require an inert atmosphere and room temperature to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride
- (S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride
- ®-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride
Uniqueness
2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H14Cl2N2O2 |
---|---|
Molecular Weight |
241.11 g/mol |
IUPAC Name |
2-amino-2-(6-methoxypyridin-2-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-12-8-4-2-3-7(10-8)6(9)5-11;;/h2-4,6,11H,5,9H2,1H3;2*1H |
InChI Key |
QSQYFXJHYRWHJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C(CO)N.Cl.Cl |
Origin of Product |
United States |
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